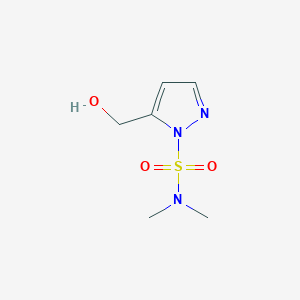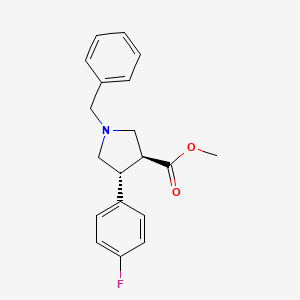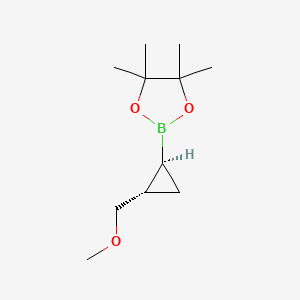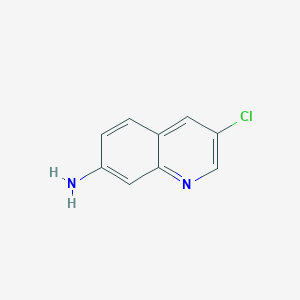
3-Chloroquinolin-7-amine
Descripción general
Descripción
3-Chloroquinolin-7-amine is a chemical compound with the linear formula C9H7ClN2 . It is used in various applications in the field of synthetic organic chemistry .
Synthesis Analysis
The synthesis of 3-Chloroquinolin-7-amine and its derivatives has been reported in the literature . For instance, a study describes the click synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation . The synthesis involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Molecular Structure Analysis
The molecular structure of 3-Chloroquinolin-7-amine is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The structure of the compounds was confirmed by FT-IR, 1H NMR, 13C NMR, elemental analysis and mass spectral data .Chemical Reactions Analysis
Quinoline derivatives, including 3-Chloroquinolin-7-amine, are known to exhibit important biological activities. They are used extensively in the treatment of various diseases and conditions . The chemical reactions involving 3-Chloroquinolin-7-amine are mainly related to its antimicrobial, antimalarial, and anticancer activities .Physical And Chemical Properties Analysis
3-Chloroquinolin-7-amine has a molecular weight of 178.62 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
-
Medicinal Chemistry
- Quinoline and its derivatives have been extensively studied for their medicinal properties . They are vital scaffolds for drug discovery and play a major role in medicinal chemistry .
- Quinoline-based compounds have shown a broad spectrum of bioactivity, making them a core template in drug design .
- For instance, chloroquine, a derivative of quinoline, was once the most effective clinically used drug for malaria .
-
Synthetic Organic Chemistry
- Quinoline is an essential heterocyclic compound due to its versatile applications in synthetic organic chemistry .
- Various synthesis protocols have been reported for the construction of quinoline scaffold .
- For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .
-
Industrial Chemistry
-
Pharmacological Research
-
Bioactive Compound Synthesis
-
Anticancer Research
-
Antimalarial Research
-
Antimicrobial Research
-
Antifungal Research
-
Antiviral Research
-
Anti-inflammatory Research
-
Neurological Research
Safety And Hazards
3-Chloroquinolin-7-amine is associated with certain hazards. It has been assigned the GHS07 pictogram, and the associated hazard statements are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if feeling unwell (P301+P312) .
Direcciones Futuras
The future directions for 3-Chloroquinolin-7-amine are mainly in the field of medicinal chemistry. There is ongoing research into the synthesis of new 3-Chloroquinolin-7-amine derivatives for potential use as DNA gyrase inhibitors against Mycobacterium tuberculosis . This suggests that 3-Chloroquinolin-7-amine and its derivatives could act as leads for the development of new antitubercular agents .
Propiedades
IUPAC Name |
3-chloroquinolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHOHYUPINYSTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroquinolin-7-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



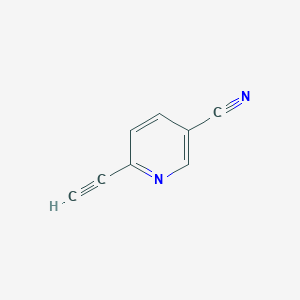
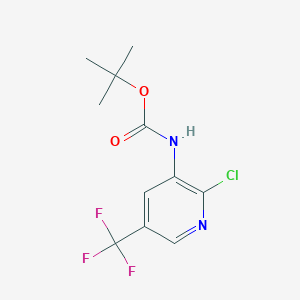
![4-Chloro-6-methyl-thieno[2,3-b]pyridine](/img/structure/B1457890.png)
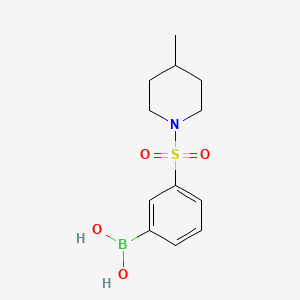
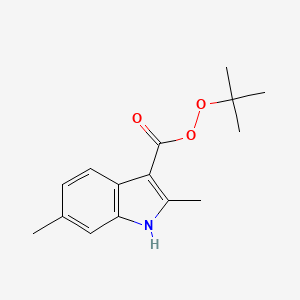
![2-[2-(2-Chlorophenyl)phenyl]propan-2-OL](/img/structure/B1457897.png)
![4-[(2,5-Dimethylphenyl)sulfanyl]-2-phenylpyrimidine-5-carboxylic acid](/img/structure/B1457900.png)
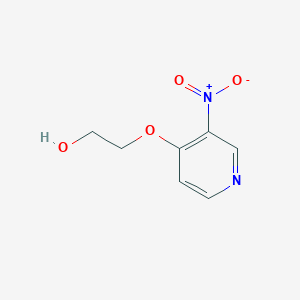
![Bis(1-[(4-methoxyphenyl)methyl]-1-methylguanidine), sulfuric acid](/img/structure/B1457902.png)
![Potassium [4-(Pyrrolidine-1-carbonyl)phenyl]trifluoroborate](/img/structure/B1457903.png)
![4-[5-(1-Chloro-2-methylpropan-2-YL)-1,2,4-oxadiazol-3-YL]aniline](/img/structure/B1457904.png)
